molecular formula C12H14Cl2 B11962035 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 6663-26-9

7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B11962035
CAS No.: 6663-26-9
M. Wt: 229.14 g/mol
InChI Key: ZEQOPJDFEDAUJR-UHFFFAOYSA-N
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Description

7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C12H14Cl2. It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of 2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene. This reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 7,7-positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar chlorination processes are scaled up for industrial synthesis. The use of appropriate catalysts and reaction conditions would be essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dichloro-2,3,4,5-tetramethylbicyclo[42This distinguishes it from other similar compounds that may lack these chlorine atoms or have different substituents .

Properties

CAS No.

6663-26-9

Molecular Formula

C12H14Cl2

Molecular Weight

229.14 g/mol

IUPAC Name

7,7-dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C12H14Cl2/c1-6-7(2)9(4)11-10(8(6)3)5-12(11,13)14/h5H2,1-4H3

InChI Key

ZEQOPJDFEDAUJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)CC2(Cl)Cl)C)C

Origin of Product

United States

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